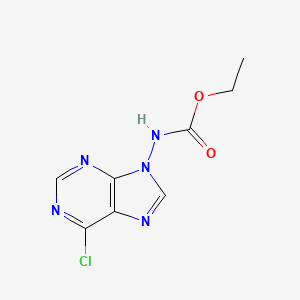

ethyl (6-chloro-9H-purin-9-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

89979-33-9 |

|---|---|

Molecular Formula |

C8H8ClN5O2 |

Molecular Weight |

241.63 g/mol |

IUPAC Name |

ethyl N-(6-chloropurin-9-yl)carbamate |

InChI |

InChI=1S/C8H8ClN5O2/c1-2-16-8(15)13-14-4-12-5-6(9)10-3-11-7(5)14/h3-4H,2H2,1H3,(H,13,15) |

InChI Key |

NYGBOSRIQWCBHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NN1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 6 Chloro 9h Purin 9 Yl Carbamate and Analogues

Strategies for N-9 Alkylation of Purine (B94841) Scaffolds

The purine ring system is an ambident nucleophile, with the imidazole (B134444) nitrogens at the N-7 and N-9 positions being the most common sites for alkylation. Direct alkylation frequently yields a mixture of N-7 and N-9 isomers, with the N-9 substituted product often being the thermodynamically more stable and desired isomer. nih.govacs.org

Nucleophilic Substitution Reactions for Purine Nucleobase Modification

The most prevalent method for the N-alkylation of purines involves a nucleophilic substitution reaction. This process is typically initiated by the deprotonation of the purine N-H proton using a base to form a purine anion. This anion then acts as a nucleophile, attacking an alkyl halide or a similar electrophile to form the N-alkylated product.

Commonly employed bases for this transformation include potassium carbonate, sodium hydride, and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) being frequently used. Beyond simple alkyl halides, other methodologies such as the Mitsunobu reaction, which utilizes alcohols as alkylating agents, and reactions accelerated by reagents like tetrabutylammonium (B224687) fluoride, have been developed to improve yields and reaction conditions.

Regioselectivity Control in N-Alkylation of 6-Chloropurine (B14466)

A significant challenge in the synthesis of N-9 substituted purines is controlling the regioselectivity of the alkylation reaction to favor the N-9 isomer over the N-7 isomer. The outcome of the reaction is highly dependent on a variety of factors, including the structure of the purine, the nature of the alkylating agent, the base and solvent system employed, and the reaction temperature.

For 6-chloropurine, extensive research has been conducted to optimize conditions for N-9 selectivity. It has been demonstrated that the choice of base can significantly influence the N-9/N-7 ratio. For instance, using tetrabutylammonium hydroxide (B78521) as the base has shown excellent results in promoting N-9 alkylation. Furthermore, the use of microwave irradiation has emerged as a powerful tool to enhance regioselectivity and dramatically reduce reaction times by minimizing the formation of secondary products.

In some specialized cases, such as tert-alkylation, thermodynamic control can be leveraged to produce the N-9 isomer. By conducting the reaction at higher temperatures for a longer duration, the initially formed kinetic N-7 product can isomerize to the more stable N-9 product. acs.org Distinguishing between the N-7 and N-9 isomers is reliably achieved using NMR spectroscopy, where the chemical shift of the C5 carbon is a key indicator; it appears at approximately 132 ppm for N-9 alkylated 6-chloropurines and is shielded to around 123 ppm for the corresponding N-7 isomers. acs.org

| Alkylating Agent | Base | Solvent | Conditions | N-9 Product Yield (%) | N-7 Product Yield (%) |

| Methyl Iodide | DBU | Acetonitrile | 48 h, RT | 12 | 8 |

| Methyl Iodide | KOH | Acetonitrile | 48 h, RT | 5 | 7 |

| Isopropyl Bromide | (Bu)₄NOH | Acetonitrile | 10 min, 50°C, MW | 85 | 0 |

| Benzyl Bromide | (Bu)₄NOH | Acetonitrile | 10 min, 50°C, MW | 75 | 12 |

| tert-Butyl Bromide | SnCl₄ | Acetonitrile | 5 h, 80°C | 39 (predominant) | Not specified |

This table presents a selection of research findings on the N-alkylation of 6-chloropurine, illustrating the impact of different reagents and conditions on product distribution. Data sourced from multiple studies. nih.govacs.org

Carbamate (B1207046) Formation Reactions on Halogenated Purine Intermediates

The synthesis of the target compound, ethyl (6-chloro-9H-purin-9-yl)carbamate, requires the formation of a carbamate linkage at the N-9 position of the 6-chloropurine scaffold. This transformation is effectively an N-acylation reaction.

Reactions with Chloroformates for Carbamoylation

The reaction of an amine or an N-anion with an alkyl chloroformate is a direct and widely used method for the synthesis of carbamates. To synthesize this compound, 6-chloropurine is first treated with a suitable base to generate the purine anion. This nucleophilic anion then reacts with ethyl chloroformate.

The regioselectivity challenges discussed in the context of N-alkylation are also pertinent here. The reaction can potentially yield both N-7 and N-9 carbamoylated products. The reaction conditions, particularly the choice of base and solvent, must be carefully optimized to maximize the yield of the desired N-9 isomer. The mechanism of this reaction is generally considered to be a two-step addition-elimination process. This method has been successfully applied in the N-acylation of various heterocyclic compounds. researchgate.net

Alternative Carbamoylation Approaches for Purine Derivatives

While direct reaction with chloroformates is common, other methods for carbamate synthesis can be adapted for purine derivatives. One notable alternative involves the use of activated carbonates. For example, mixed carbonates, such as those with a p-nitrophenyl group, can serve as effective alkoxycarbonylating reagents for amines and other nitrogen nucleophiles.

Another approach involves generating carbamoyl (B1232498) radicals, which can then be used for the direct C-H carbamoylation of heterocycles using photoredox catalysis. researchgate.netnih.govresearchgate.net While this method typically targets C-H bonds, modifications could potentially be developed for N-H functionalization. However, for the specific synthesis of N-purinyl carbamates, direct N-acylation with chloroformates or related reagents remains the most straightforward and documented strategy.

Multi-Step Synthesis of Complex Purine-Carbamate Conjugates

The synthetic methodologies for N-alkylation and carbamoylation are often integrated into longer, multi-step sequences to produce complex purine-carbamate conjugates with potential therapeutic applications. These syntheses often involve the use of protecting groups and a carefully planned sequence of reactions to build molecular complexity.

A representative example is the synthesis of purine nucleoside analogues, which are crucial in drug discovery. nih.govnih.govmdpi.com Synthetic routes to these complex molecules often begin with a halogenated purine, such as 6-chloropurine, which acts as a versatile starting material for substitutions at the C6 position and functionalization at the N-9 position. nih.govkoreascience.krmdpi.com

For instance, a multi-step synthesis could begin with the C6 modification of 6-chloropurine, followed by N-9 functionalization, and finally, the introduction of a carbamate moiety. An illustrative, though not identical, sequence is the synthesis of C6-substituted purine analogues via late-stage cross-coupling reactions, which highlights the modularity of purine synthesis. nih.gov Similarly, complex carbamate-containing molecules can be assembled through carefully orchestrated multi-step sequences, sometimes employing modern techniques like microflow systems to manage hazardous intermediates and improve reaction efficiency. researchgate.net The synthesis of these intricate molecules relies on the robust and predictable nature of the core reactions, including the regioselective N-9 functionalization and carbamate formation on the purine scaffold.

Catalytic Approaches and Reaction Optimization in Purine Carbamate Synthesis

The synthesis of N-substituted purine analogues is a cornerstone of medicinal chemistry, given their prevalence in biologically active compounds. The introduction of a carbamate moiety at the N9 position of the purine scaffold, specifically creating this compound, presents a unique synthetic challenge. While direct catalytic methods for this specific transformation are not extensively documented in publicly available literature, an exploration of analogous catalytic reactions and established synthetic routes for similar compounds allows for a detailed discussion of potential catalytic approaches and strategies for reaction optimization.

The primary challenge in the catalytic synthesis of this compound lies in the regioselective formation of the N-N bond at the N9 position of the purine ring, followed by or concurrent with carbamoylation. Purines possess multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to potential challenges in achieving high regioselectivity.

A plausible synthetic strategy involves a two-step approach: the initial introduction of an amino or hydrazino group at the N9 position of 6-chloropurine, followed by reaction with ethyl chloroformate. Catalytic methods could be applied to the initial N-amination step.

Catalytic N9-Amination of 6-Chloropurine:

The direct catalytic N9-amination of 6-chloropurine is a challenging transformation. Research into electrophilic amination provides a potential avenue. wikipedia.org Electrophilic aminating agents, which contain an electron-withdrawing group attached to nitrogen, could potentially be employed. wikipedia.org The reaction would involve the deprotonated purine acting as a nucleophile.

Transition-metal-catalyzed C-N bond forming reactions, particularly those utilizing organic azides as a nitrogen source, offer another promising catalytic route. nih.gov Rhodium- and iridium-based catalysts have been shown to be effective in direct C-H amination reactions, and analogous principles could be explored for N-H amination of the purine ring. nih.gov

A key consideration in the catalytic N-amination of 6-chloropurine is the optimization of reaction conditions to favor N9 substitution. The choice of catalyst, solvent, temperature, and base can significantly influence the regioselectivity of the reaction.

Table 1: Potential Catalytic Systems for N9-Amination of 6-Chloropurine

| Catalyst System | Aminating Agent | Potential Advantages | Key Optimization Parameters |

|---|---|---|---|

| Copper(II) Triflate | Dibenzyl azodicarboxylate | Mild reaction conditions | Solvent, temperature, ligand |

| Rhodium(III) complexes | Sulfonyl azides | High efficiency and selectivity in related reactions | Directing group on purine, azide (B81097) substituent |

This table is based on analogous catalytic amination reactions and represents potential starting points for the development of a specific method for 6-chloropurine.

Reaction Optimization for Carbamate Formation:

Once 9-amino-6-chloropurine or 9-hydrazino-6-chloropurine is synthesized, the subsequent carbamoylation step with ethyl chloroformate would require optimization. While this step is often performed under standard basic conditions, catalytic methods could enhance efficiency and yield. Lewis acid catalysts, for instance, have been shown to be effective in the synthesis of carbamates from amines and chloroformates. researchgate.net

A study on the synthesis of sulfonamide and carbamate derivatives of 6-chloropurine provides a relevant, albeit non-catalytic, precedent. In this work, the sodium salt of 6-chloro-9(H)-purine was reacted with chloroformates to yield the corresponding N9-carbamates. researchgate.net This approach highlights the nucleophilicity of the deprotonated N9 position.

Table 2: Optimization of Carbamoylation of 9-Amino-6-chloropurine

| Parameter | Conditions to Investigate | Expected Outcome |

|---|---|---|

| Base | Organic bases (e.g., triethylamine, DIPEA), Inorganic bases (e.g., K₂CO₃, NaH) | Optimization of reaction rate and minimization of side reactions |

| Solvent | Aprotic solvents (e.g., THF, DMF, acetonitrile), Chlorinated solvents (e.g., DCM) | Influence on solubility and reaction kinetics |

| Temperature | -20 °C to room temperature | Control of exothermicity and prevention of byproduct formation |

| Catalyst (optional) | Lewis acids (e.g., Yttria-Zirconia), Organocatalysts | Potential for increased reaction rate and yield |

Direct Catalytic N9-Carbamoylation:

A more advanced and efficient approach would be the direct catalytic N9-carbamoylation of 6-chloropurine. This would likely involve a transition-metal-catalyzed process where the catalyst activates the purine N-H bond, facilitating the reaction with an electrophilic carbamoylating agent. While specific catalysts for this transformation on a purine substrate are not readily found in the literature, developments in transition-metal-catalyzed C-N bond formation provide a conceptual framework. nih.govnih.gov

Investigating Molecular Mechanisms of Biological Activity of Purine Carbamate Structures

General Principles of Purine (B94841) Derivative-Target Interactions

Purine analogues are a cornerstone of chemotherapy and antiviral therapy, primarily because they are antimetabolites that mimic the structure of endogenous purines, adenine (B156593) and guanine (B1146940). wikipedia.org This mimicry allows them to interact with a wide array of biological targets, including enzymes central to nucleic acid metabolism, cell signaling, and replication. wikipedia.orgmdpi.com

The biological activity of purine derivatives is governed by several key principles of molecular interaction:

Hydrogen Bonding: The purine ring system is rich in nitrogen atoms that can act as both hydrogen bond donors and acceptors. This facilitates the formation of specific hydrogen bonds with amino acid residues in the active site of an enzyme or the binding pocket of a receptor, often mimicking the interactions of the natural adenine or guanine nucleobases.

Aromatic Stacking: The planar, aromatic nature of the purine core allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding site.

Substitutions on the purine ring are critical for modulating binding affinity and achieving selectivity for a specific target. nih.gov The C6 position, in particular, is a key site for modification. A 6-chloro substituent, as seen in the subject compound, is not only a bioisostere for other groups but also serves as a reactive handle for the synthesis of diverse compound libraries with substitutions at this position. mdpi.comnih.gov Similarly, the N9 position is frequently substituted to explore interactions in solvent-exposed regions of a binding site or to block metabolic pathways. researchgate.net The ethyl carbamate (B1207046) group at the N9 position of ethyl (6-chloro-9H-purin-9-yl)carbamate introduces additional hydrogen bonding capabilities and conformational constraints that can be exploited for specific target recognition. acs.org

Enzyme Modulation by Purine Carbamate Derivatives: Kinetic and Binding Studies

While specific kinetic data for this compound are not extensively documented in publicly available literature, the broader class of purine derivatives has been shown to modulate the activity of numerous enzymes, particularly protein kinases. nih.gov Kinases are a major class of drug targets, and the purine scaffold is well-suited to fit into their highly conserved ATP-binding pocket. nih.gov

Structure-activity relationship (SAR) studies on related purine analogues provide insight into the potential enzymatic inhibitory activity. For instance, novel purine analogues have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Compound 15a | CDK2 | 127 ± 1.01 |

| Compound 15a | CDK9 | 65 ± 0.50 |

| Roscovitine (Reference) | CDK2 | 100 |

| Dinaciclib (Reference) | CDK9 | 4 |

Another enzyme family targeted by purine derivatives is the heat shock protein 90 (Hsp90) family of molecular chaperones. These proteins are essential for maintaining the stability and function of many client proteins involved in cancer progression. A purine-scaffold series has been identified with selectivity for the endoplasmic reticulum paralog Grp94. nih.gov

| Compound | Target Protein | IC₅₀ (µM) |

|---|---|---|

| Compound 18c | Grp94 | 0.22 |

| Compound 4 | Grp94 | 0.17 |

The carbamate moiety in these structures contributes significantly to their pharmacological profile. Organic carbamates are generally more stable against hydrolysis than esters, and their ability to engage in hydrogen bonding can enhance target affinity. acs.org The rate and extent of their metabolism, often catalyzed by esterases or cytochrome P-450 enzymes, are key determinants of their duration of action. doi.orgnih.gov

Molecular Recognition and Ligand-Target Binding Studies of Purine Carbamates

Molecular recognition describes the specific set of non-covalent interactions between a ligand and its biological target. For purine derivatives, this recognition process is often anchored by the purine core's interaction within a nucleoside-binding site. For example, in the case of kinase inhibitors, the purine ring mimics the adenine of ATP, forming key hydrogen bonds with the "hinge" region of the kinase.

Structural studies, such as X-ray crystallography, of purine analogues bound to their targets have revealed how substitutions dictate potency and selectivity. In the Grp94-selective inhibitors, the purine core occupies the adenine-binding site, while an aryl group at the C8 position inserts into a unique allosteric pocket that is not accessible in other Hsp90 paralogs, thereby conferring selectivity. nih.gov

Computational Predictions of Binding Modes and Interaction Dynamics for Purine Carbamate Ligands

In the absence of experimental structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing ligand-target interactions. mdpi.com These methods can generate hypotheses about how a molecule like this compound might bind to potential targets.

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a target protein. The algorithm samples numerous possible conformations and scores them based on a function that approximates the binding free energy. Docking studies performed on purine analogues against CDKs, for example, have successfully predicted binding modes and yielded binding energy scores that correlate with experimental activity. nih.gov

| Compound | Target Enzyme | Binding Free Energy (kcal/mol) |

|---|---|---|

| Compound 8a | CDK2 | -8.10 |

| Compound 15a | CDK2 | -8.16 |

| Compound 15a | CDK9 | -7.87 |

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex. mdpi.com Starting from a docked pose, an MD simulation calculates the movements of atoms over time, allowing researchers to assess the stability of the binding mode and analyze the intricate network of interactions. nih.gov For instance, MD simulations were used to confirm the stable binding of a potent pyrazolopyrimidine inhibitor within the active sites of CDK2 and CDK9, validating the docking predictions and providing a rationale for its high affinity. nih.gov Such simulations for this compound could reveal key hydrogen bonds, hydrophobic interactions, and the conformational dynamics of the flexible ethyl carbamate tail, thereby guiding the design of more potent and selective analogues.

Strategic Applications in Organic Synthesis and Prodrug Conception

Ethyl (6-chloro-9H-purin-9-yl)carbamate as a Versatile Synthetic Building Block in Heterocyclic Chemistry

This compound serves as a valuable precursor in the elaboration of diverse heterocyclic scaffolds. The purine (B94841) ring system itself is a cornerstone of numerous biologically active molecules, and the substituents at the C6 and N9 positions of this compound provide orthogonal handles for chemical modification.

The synthesis of N9-substituted carbamate (B1207046) derivatives of 6-chloropurine (B14466) has been reported, typically involving the reaction of the sodium salt of 6-chloropurine with an appropriate chloroformate, such as ethyl chloroformate. nih.gov This straightforward method allows for the introduction of the ethyl carbamate moiety at the N9 position, a group that can influence the electronic properties and reactivity of the purine ring.

The primary point of reactivity on the purine core of this molecule is the chlorine atom at the C6 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the purine ring system facilitates this reaction. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of 6-substituted purine derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions at the C6 Position of 6-Chloropurine Derivatives

| Nucleophile | Resulting C6-Substituent | Reference |

|---|---|---|

| Amines (R-NH₂) | Amino (-NHR) | nih.gov |

| Thiols (R-SH) | Thioether (-SR) | nih.gov |

| Alkoxides (R-O⁻) | Ether (-OR) | nih.gov |

| Cyanide (CN⁻) | Cyano (-CN) | nih.gov |

The ethyl carbamate group at the N9 position can serve multiple roles in a synthetic strategy. It can act as a protecting group for the N9 nitrogen, preventing unwanted side reactions during the modification of other parts of the molecule. The stability of the carbamate can be modulated, allowing for its removal under specific conditions to yield the N9-unsubstituted purine if desired.

Furthermore, the N9-substituent can influence the regioselectivity of further reactions on the purine ring. For instance, in electrophilic substitution reactions, the electronic nature of the N9-carbamate can direct incoming electrophiles to either the N7 or other positions on the purine core. While direct alkylation of 6-chloropurine often leads to a mixture of N7 and N9 isomers, the pre-functionalization at N9 with the ethyl carbamate group ensures that subsequent reactions are directed elsewhere. nih.gov

Carbamate as a Latent Functionality for Prodrug Design: Mechanistic Considerations of Activation

The carbamate group is a well-established promoiety in prodrug design, utilized to mask polar functional groups, enhance lipophilicity, and improve the pharmacokinetic profile of parent drugs. nih.govresearchgate.net In the context of this compound, the carbamate linkage at the N9 position presents a latent functionality that can be cleaved in vivo to release a biologically active purine derivative.

The activation of carbamate prodrugs can proceed through two primary mechanistic pathways: enzymatic hydrolysis and chemical hydrolysis.

Enzymatic Hydrolysis: Many carbamates are susceptible to cleavage by various esterases, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues. nih.gov The general mechanism involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the carbamate. This leads to the formation of a transient acyl-enzyme intermediate and the release of the purine moiety. Subsequent hydrolysis of the acyl-enzyme intermediate regenerates the active enzyme. While studies on amino acid carbamates have shown susceptibility to enzymes like acylases and acetylcholinesterases, the specific enzymatic profile for the hydrolysis of an N-purinyl carbamate would require dedicated investigation. rsc.org

Chemical Hydrolysis: Spontaneous chemical hydrolysis of the carbamate can also occur under physiological conditions (pH 7.4). The stability of the carbamate bond is influenced by the electronic properties of both the purine and the ethyl group. The electron-withdrawing nature of the 6-chloropurine ring can influence the lability of the N-C bond. The general mechanism for the base-catalyzed hydrolysis of a monosubstituted carbamate involves the formation of an isocyanate intermediate, which then rapidly reacts with water to form a carbamic acid that decarboxylates to release the amine and carbon dioxide. nih.gov

The design of a prodrug based on this compound would aim to achieve a balance between stability in the gastrointestinal tract and during circulation, and efficient cleavage at the target site to release the active purine derivative. The rate of this cleavage can be fine-tuned by modifying the electronic and steric properties of the carbamate group.

Chemical Derivatization of Purine Carbamates for Enhanced Reactivity and Selectivity in Synthetic Pathways

The strategic derivatization of this compound can be employed to enhance its reactivity and control the selectivity of subsequent synthetic transformations. Modifications can be targeted at the C6 position, the purine ring itself, or the ethyl carbamate moiety.

Derivatization at the C6 Position: As previously mentioned, the 6-chloro group is the most reactive site for nucleophilic substitution. By introducing different nucleophiles, a library of 6-substituted-9-(ethoxycarbonyl)purines can be generated. The nature of the C6-substituent will, in turn, influence the electronic properties of the entire purine ring system, which can affect the reactivity of other positions and the stability of the N9-carbamate.

Table 2: Influence of C6-Substituent on the Electronic Properties of the Purine Ring

| C6-Substituent | Electronic Effect | Potential Impact on Reactivity |

|---|---|---|

| -NH₂ (Amino) | Electron-donating | Decreased electrophilicity of the purine ring |

| -SCH₃ (Methylthio) | Electron-donating | Decreased electrophilicity of the purine ring |

| -OCH₃ (Methoxy) | Electron-donating | Decreased electrophilicity of the purine ring |

Modification of the N9-Carbamate Group: The ethyl group of the carbamate can be replaced with other alkyl or aryl groups to modulate the steric and electronic environment around the N9 position. For example, replacing the ethyl group with a more sterically demanding group could hinder enzymatic access and slow the rate of prodrug activation. Conversely, introducing electron-withdrawing groups on the alcohol portion of the carbamate could increase the lability of the carbamate bond to hydrolysis.

Functionalization of the Purine Ring: The presence of the ethyl carbamate at N9, an electron-withdrawing group, deactivates the purine ring towards electrophilic aromatic substitution. However, it can also direct the regioselectivity of such reactions. For instance, in reactions like halogenation or nitration, the substitution pattern would be influenced by the electronic landscape set by both the 6-chloro and the 9-ethoxycarbonyl groups. The N9-substituent plays a crucial role in directing the regioselectivity of alkylation, often favoring the N7 position for further functionalization when the N9 position is occupied. nih.gov This allows for the synthesis of 7,9-disubstituted purine derivatives, which are of significant interest in medicinal chemistry.

Advanced Analytical Characterization Methodologies for Purine Carbamate Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of novel compounds. By interacting with molecules in distinct ways, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the atomic connectivity, molecular weight, and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of ethyl (6-chloro-9H-purin-9-yl)carbamate.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the purine (B94841) ring and the ethyl carbamate (B1207046) moiety. The protons on the purine core (H-2 and H-8) would appear as singlets in the aromatic region of the spectrum. The ethyl group of the carbamate would present as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, with their coupling providing clear evidence of their connectivity. The N-H proton of the carbamate linker would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbons in the purine ring are characteristic of heteroaromatic systems, while the carbonyl carbon of the carbamate group would have a signature downfield shift.

While no direct experimental NMR data for this compound is publicly available, predicted chemical shifts can be estimated based on the analysis of structurally similar compounds.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Purine H-2 | ~8.7 | Singlet |

| Purine H-8 | ~8.9 | Singlet |

| Carbamate N-H | ~9.5-10.5 | Broad Singlet |

| Ethyl -CH₂ | ~4.3 | Quartet |

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Purine C-2 | ~153 |

| Purine C-4 | ~152 |

| Purine C-5 | ~132 |

| Purine C-6 | ~150 |

| Purine C-8 | ~147 |

| Carbamate C=O | ~151 |

| Ethyl -CH₂ | ~64 |

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈ClN₅O₂), the calculated exact mass is 241.0366 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the molecular formula.

Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum displays a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺. A characteristic isotopic pattern for the molecular ion would be expected due to the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the carbamate and purine moieties. Common fragmentation could include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon dioxide (-CO₂). Cleavage of the N-N bond between the purine ring and the carbamate nitrogen is also a probable fragmentation pathway.

Expected Mass Spectrometry Fragments

| m/z Value (for ³⁵Cl) | Identity |

|---|---|

| 241 | [M]⁺ |

| 196 | [M - OC₂H₅]⁺ |

| 168 | [M - NCO₂C₂H₅]⁺ or [6-chloropurine]⁺ |

| 154 | [Purine-N-NCO]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands. A prominent C=O stretching band for the carbamate carbonyl group is expected around 1730-1750 cm⁻¹. The N-H stretching vibration of the carbamate would appear as a sharp peak in the region of 3200-3400 cm⁻¹. Other significant peaks would include C-O stretching for the ester part of the carbamate, C-Cl stretching, and various C=C and C=N stretching vibrations characteristic of the purine ring system.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The purine ring system, being a conjugated heteroaromatic chromophore, is expected to exhibit strong UV absorption. Typically, purine derivatives show absorption maxima in the range of 250-280 nm. The exact position and intensity of the absorption bands can be influenced by substituents and the solvent used for analysis. This technique is particularly useful for quantitative analysis. pharmaffiliates.com

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (carbamate) | 3200-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (carbamate) | 1730-1750 |

| C=N & C=C Stretch (purine) | 1500-1650 |

| C-O Stretch (carbamate) | 1200-1250 |

Chromatographic Techniques for Purity Assessment and Separation of Purine Carbamates

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like purine derivatives. taylorfrancis.comnih.govnih.gov

For this compound, a reversed-phase HPLC method would be highly effective. This typically involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile (B52724) allows for the efficient separation of the target compound from any starting materials, byproducts, or degradation products. researchgate.net Detection is commonly achieved using a UV detector set to a wavelength where the purine chromophore absorbs strongly (e.g., ~260 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

X-ray Crystallography for Solid-State Structure Determination of Purine Carbamate Derivatives

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions can be determined.

Although a crystal structure for the title compound is not publicly available, analysis of similar 6-chloropurine (B14466) derivatives provides insight into the expected structural features. researchgate.netresearchgate.net X-ray analysis would confirm the planarity of the purine ring system and reveal the conformation of the ethyl carbamate substituent relative to the ring. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Insights into Purine Carbamate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Purine (B94841) Carbamates

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of purine carbamates. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and the prediction of sites susceptible to nucleophilic or electrophilic attack.

For instance, studies on related purine derivatives, such as 2-amino-6-chloropurine, have utilized DFT at the B3LYP/6-311++G(d,p) level of theory to investigate their tautomeric forms, vibrational spectra, and electronic properties. nih.gov Such calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical indicator of molecular reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The electronic properties of ethyl (6-chloro-9H-purin-9-yl)carbamate can be similarly investigated. The purine ring itself, being an aromatic heterocyclic system, possesses a delocalized π-electron system. The chlorine atom at the C6 position acts as an electron-withdrawing group, influencing the charge distribution across the purine core. The ethyl carbamate (B1207046) group at the N9 position further modifies the electronic landscape.

Natural Bond Orbital (NBO) analysis, another quantum chemical tool, can reveal hyperconjugative interactions within the molecule, such as those between lone pair electrons and anti-bonding orbitals, which contribute to the molecule's stability. nih.gov By calculating parameters like ionization potential, electron affinity, electronegativity, and chemical hardness, a comprehensive reactivity profile of this compound can be established.

Table 1: Calculated Quantum Chemical Parameters for a Representative Purine Derivative (Note: This table is illustrative and based on typical values obtained for similar purine derivatives in the literature. Specific values for this compound would require dedicated calculations.)

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity; a smaller gap implies higher reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

| Ionization Potential | 6.5 eV | The energy required to remove an electron. |

| Electron Affinity | 1.2 eV | The energy released when an electron is added. |

Molecular Docking and Scoring Function Development for Purine Carbamate-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule, such as this compound, to a biological target, typically a protein.

The process involves placing the ligand (the purine carbamate) into the binding site of the receptor in various conformations and orientations and evaluating the interaction energy for each pose. This evaluation is performed using a scoring function, which is a mathematical model that approximates the binding free energy.

Given the structural similarity of the purine core to endogenous ligands like adenine (B156593), purine carbamates are often investigated as inhibitors of enzymes involved in purine metabolism or signaling pathways, such as kinases and transferases. For example, virtual screening and docking studies have been employed to identify novel inhibitors for various protein targets by screening libraries of purine derivatives. nih.gov

The development of accurate scoring functions is crucial for the success of molecular docking. These functions typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. For a specific class of compounds like purine carbamates, target-specific scoring functions can be developed to improve predictive accuracy.

Table 2: Key Interactions in a Hypothetical Docking of this compound with a Protein Kinase (Note: This table is illustrative and based on common interactions observed for purine-based kinase inhibitors.)

| Interaction Type | Ligand Atom(s) | Protein Residue(s) |

| Hydrogen Bond | Purine N1 | Backbone NH of hinge region residue |

| Hydrogen Bond | Carbamate C=O | Side chain of a polar residue |

| Hydrophobic Interaction | Purine ring | Aromatic side chains (e.g., Phe, Tyr) |

| Halogen Bond | C6-Cl | Electron-rich atom (e.g., backbone carbonyl oxygen) |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects on Purine Carbamates

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for a collection of atoms. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding the influence of the solvent environment.

An MD simulation can reveal the preferred conformations of the ethyl carbamate side chain relative to the purine ring, which can be crucial for its binding to a biological target. The simulation tracks the trajectory of each atom over time, allowing for the calculation of time-averaged properties and the visualization of molecular motions.

Solvent effects are explicitly or implicitly included in MD simulations. Explicit solvent models surround the solute with a large number of solvent molecules (e.g., water), providing a realistic representation of the cellular environment. These simulations can shed light on how water molecules mediate the interaction between the purine carbamate and its target protein, or how they affect the conformational equilibrium of the molecule in solution.

The stability of a ligand-protein complex, as predicted by molecular docking, can be further assessed using MD simulations. By running a simulation of the docked complex, one can observe whether the ligand remains stably bound in the predicted pose or if it undergoes significant conformational changes or even dissociates from the binding site. nih.gov The root mean square deviation (RMSD) of the ligand's atomic positions over time is a common metric used to assess its stability in the binding pocket.

In Silico Screening Methodologies for Novel Purine Carbamate Scaffolds

In silico screening, also known as virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For purine carbamates, these methodologies can be used to explore a vast chemical space and identify novel scaffolds with potentially improved biological activity.

There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. If a set of active purine carbamates is known, their common structural features (pharmacophore) can be identified and used to search for other molecules with similar properties.

Structure-based virtual screening uses the three-dimensional structure of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. A library of compounds is then docked into the binding site of the target, and the molecules are ranked based on their predicted binding affinity from the scoring function. This approach has been successfully used to identify inhibitors for enzymes in the purine biosynthesis pathway. nih.gov

The process often begins with the creation of a virtual library of purine carbamate analogues. This can be done by enumerating different substituents at various positions on the purine ring and the carbamate moiety. These virtual compounds are then filtered based on drug-like properties (e.g., Lipinski's rule of five) before being subjected to docking and scoring. The top-ranked compounds are then prioritized for synthesis and experimental testing.

Emerging Trends and Future Perspectives in Purine Carbamate Research

Development of Novel and Sustainable Synthetic Routes to Purine (B94841) Carbamate (B1207046) Analogues

A primary focus in contemporary medicinal chemistry is the development of synthetic methodologies that are not only efficient but also environmentally benign. Traditional methods for synthesizing carbamates often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov The current research trend is shifting towards greener and more sustainable alternatives.

Recent advancements include the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide, a method that avoids hazardous reagents and metal catalysts. rsc.org Another innovative approach involves the use of zinc chloride as a catalyst to synthesize carbamates from carbamoyl (B1232498) chlorides and alcohols, a protocol that has been successfully applied to the gram-scale synthesis of the drug Rivastigmine. nih.gov Furthermore, truly "green" synthetic routes are being explored, such as the preparation of carbamates from carbon dioxide, amines, and alcohols, which utilizes readily available and inexpensive starting materials. rsc.org

| Synthetic Approach | Key Features | Starting Materials | Advantages |

| Lithium Tert-Butoxide Method | Metal-free, avoids hazardous reagents | Boc-protected amines | Enhanced safety, sustainability |

| Zinc Chloride Catalysis | Efficient catalysis | Carbamoyl chlorides, alcohols | Scalability, application in drug synthesis nih.gov |

| CO2-Based Synthesis | Halogen-free, "green" chemistry | CO2, amines, alcohols | Utilizes cheap, readily available reagents rsc.org |

| Solid-Phase Synthesis | Library generation | Polymer-supported amino acids | Good yields, high purity, diversity nih.gov |

Exploration of Undiscovered Molecular Targets for Purine-Based Scaffolds

The structural similarity of the purine scaffold to endogenous purines allows these molecules to interact with a multitude of biological targets, making them a "privileged scaffold" in drug discovery. researchgate.netrsc.org While purine analogues have been historically used as antimetabolites in cancer therapy, current research is uncovering a much broader range of applications by identifying novel molecular targets. researchgate.net

One significant area of exploration is in cancer therapy beyond traditional antimetabolite action. Purine-based scaffolds have been successfully designed as inhibitors for key proteins involved in cancer progression, such as:

Heat Shock Protein 90 (Hsp90): Hsp90 is a chaperone protein that is critical for the stability and function of many oncogenic proteins. Purine-scaffold inhibitors have emerged as a promising class of agents targeting Hsp90. nih.gov

Smoothened (SMO) Receptor: The SMO receptor is a key component of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers, including pancreatic cancer. Novel purine derivatives have been designed as SMO antagonists, demonstrating antitumor activity. nih.govmdpi.com

Moreover, researchers are looking at targets for other diseases. For instance, in the fight against malaria, the nucleotidase ISN1 from Plasmodium falciparum has been identified as a potential therapeutic target. Purine-containing carbonucleoside phosphonate (B1237965) analogues have shown potent inhibition of the parasite in vitro, opening a new avenue for antimalarial drug design. nih.gov The vastness of the human proteome suggests that many more molecular targets for purine-based scaffolds remain to be discovered. researchgate.net

| Molecular Target | Associated Disease/Process | Example Purine Scaffold Application |

| Hsp90 | Cancer | Inhibition of chaperone function for oncogenic proteins nih.gov |

| Smoothened (SMO) Receptor | Pancreatic Cancer | Antagonism of the Hedgehog signaling pathway nih.govmdpi.com |

| Kinases (e.g., Src, Cdks) | Cancer, Inflammation | Broad-spectrum enzyme inhibition researchgate.net |

| P. falciparum Nucleotidase ISN1 | Malaria | Inhibition of the purine salvage pathway in the parasite nih.gov |

Integration of Artificial Intelligence and Machine Learning in Purine Carbamate Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, significantly accelerating the design-make-test-analyze cycle. nih.gov These computational tools are being applied to identify novel drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety.

A prime example is the use of generative AI models, such as REINVENT, in combination with structure-based drug design to discover novel carbamate inhibitors for targets like the Casitas B-lymphoma proto-oncogene-b (Cbl-b). nih.gov This approach involves iterative rounds of in silico design, guided by physics-based affinity predictions and ML models for pharmacokinetics, before a compound is even synthesized. nih.gov

Other advanced AI techniques are also being harnessed:

Geometric Deep Learning: This method can analyze the 3D structure of protein surfaces to identify fingerprints for molecular interactions. This allows for the de novo design of proteins and small molecules that can bind to specific sites on a target. youtube.com

Gene Signature Analysis: ML algorithms can be used to analyze complex biological data, such as identifying purine metabolism-related gene signatures in inflammatory diseases, which can help pinpoint new therapeutic targets and biomarkers. nih.gov

Foundation Models: Groundbreaking models are being developed to model, generate, and predict protein phenotypes and to facilitate AI-driven therapeutic reasoning. harvard.edu

| AI/ML Technology | Application in Drug Design | Specific Example |

| Generative AI Models (e.g., REINVENT) | De novo design of small molecule inhibitors | Discovery of potent carbamate Cbl-b inhibitors nih.gov |

| Geometric Deep Learning | Analysis of protein surfaces for interaction sites | Designing molecules to fit specific protein pockets youtube.com |

| Machine Learning Classifiers | Identification of biomarkers and disease pathways | Exploring purine metabolism gene signatures in inflammation nih.gov |

| Foundation Models (e.g., ProCyon) | Generation and prediction of protein phenotypes | Modeling complex biological systems for therapeutic intervention harvard.edu |

Challenges and Opportunities in Advancing Fundamental Purine Carbamate Research

Despite the immense potential, advancing fundamental research on purine carbamates is not without its challenges. A significant hurdle lies in the chemical nature of the carbamate group itself. The stability of carbamates can be a critical issue; rapid hydrolysis can lead to shortened or weakened pharmacological activity, which must be carefully managed during the design phase. acs.org Furthermore, the practical chemistry of related amine compounds can be complicated by reactions with atmospheric CO2, which can influence physicochemical properties and requires careful experimental control. researchgate.net

From a biological perspective, achieving selectivity for a specific molecular target remains a major challenge. Given that the purine scaffold can interact with a wide range of proteins, designing analogues that are highly selective for a single target to minimize off-target effects is a complex medicinal chemistry problem.

However, these challenges are matched by significant opportunities. The wide range of biological activities displayed by purines is far from being exhausted, and testing purine derivatives against the multitude of biological targets for which probes have not yet been found presents a major opportunity. researchgate.net The ability of the carbamate functionality to act as a stable peptide bond surrogate and to modulate pharmacokinetic properties opens up vast possibilities in drug design. acs.org The continued development of sustainable synthetic routes will make these compounds more accessible for research. Most excitingly, the integration of powerful AI and ML tools provides an unprecedented opportunity to rationally design the next generation of purine carbamate therapeutics with high precision and speed, potentially leading to breakthroughs in treatments for cancer, infectious diseases, and beyond. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for ethyl (6-chloro-9H-purin-9-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of purine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 6-chloro purine analogs can be functionalized via carbamate formation using ethyl chloroformate under anhydrous conditions. Reaction optimization should focus on solvent choice (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios of reagents. Monitoring by TLC or HPLC ensures intermediate purity. For analogous procedures, refer to the synthesis of 9-(substituted-benzyl)piperidin-4-yl purine derivatives .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Confirm identity using a combination of spectroscopic techniques:

- ¹H/¹³C-NMR : Assign peaks based on purine ring protons (δ 8.2–8.8 ppm for aromatic protons) and carbamate ethyl group signals (δ 1.3–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., C₈H₈ClN₅O₂: calc. 241.03).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values. Cross-reference with protocols for structurally similar purine carbamates .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Follow GHS-compliant practices:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335).

- Spill Management : Collect solid residues using non-sparking tools and dispose as hazardous waste. Avoid aqueous drainage .

Advanced Research Questions

Q. How can crystallographic software resolve structural ambiguities in this compound derivatives?

- Methodological Answer : For single-crystal X-ray diffraction:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : SHELXL refines positional and thermal parameters. Key metrics: R₁ < 5%, wR₂ < 10%, and goodness-of-fit (GOF) ≈ 1.0. ORTEP-3 visualizes thermal ellipsoids to confirm bond angles/planarity of the purine ring .

- Example : A similar purine derivative showed C-Cl bond length of 1.73 Å and carbamate torsion angles of 170–175° .

Q. How should researchers address contradictory bioactivity data in acetylcholinesterase (AChE) inhibition assays for this compound?

- Methodological Answer :

- Assay Design : Use Ellman’s method with donepezil as a positive control. Test concentrations (1–100 μM) in triplicate.

- Data Analysis : Apply ANOVA to compare inhibition percentages. If discrepancies arise (e.g., 10% vs. 30% inhibition), check enzyme batch variability, substrate stability, or solvent effects (e.g., DMSO ≤1% v/v). For reference, purine analogs with 2-chloro substituents showed moderate AChE inhibition (10–15% at 100 μM) .

Q. What metabolic pathways are predicted for this compound based on ethyl carbamate analogs?

- Methodological Answer :

- CYP450 Metabolism : Ethyl carbamate is metabolized by CYP2E1 to vinyl carbamate epoxide, a carcinogen. Use liver microsomal assays with CYP2E1 inhibitors (e.g., diethyldithiocarbamate) to identify metabolic intermediates .

- In Silico Prediction : Tools like ADMET Predictor estimate logP (~2.5) and CYP2D6/3A4 inhibition risks. Compare with experimental hepatotoxicity data from HepG2 cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.